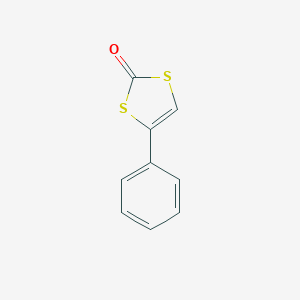

4-Phenyl-1,3-dithiol-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

939-11-7 |

|---|---|

分子式 |

C9H6OS2 |

分子量 |

194.3 g/mol |

IUPAC 名称 |

4-phenyl-1,3-dithiol-2-one |

InChI |

InChI=1S/C9H6OS2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |

InChI 键 |

SROUGKLAXYFLFQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=O)S2 |

规范 SMILES |

C1=CC=C(C=C1)C2=CSC(=O)S2 |

其他CAS编号 |

939-11-7 |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of 4 Phenyl 1,3 Dithiol 2 One

Electrophilic and Nucleophilic Reaction Pathways

4-Phenyl-1,3-dithiol-2-one and its thione analogue, 1,3-dithiole-2-thione (B1293655), exhibit reactivity towards the strong dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). researchgate.netwikipedia.org The reaction of 1,3-dithiole-2-thione with PTAD results in the formation of a betaine, specifically 4-phenyl-1-[2-(1,3-dithiolio)]-urazolide. researchgate.net This transformation is proposed to proceed through a mechanism involving the formation of a three-membered ring via an electrophilic 1,2-addition of PTAD. researchgate.net PTAD is a well-known azodicarbonyl compound that readily participates in Diels-Alder reactions. wikipedia.orgacgpubs.org It is recognized as one of the most potent dienophiles. wikipedia.org

The reaction between cyclic polyenes and PTAD typically yields normal (4+2)π cyclo-adducts. rsc.org For instance, PTAD reacts with 1-methoxy-3-trimethylsiloxybuta-1,3-diene at room temperature to produce an enone. acgpubs.org Similarly, its reaction with bis-exo-methylene cyclohexanes at ambient temperature affords adducts in moderate yields. acgpubs.org

The reactivity of dithiolethiones, such as 4-phenyl-1,2-dithiole-3-thione, with active methylene (B1212753) nitriles and α,β-unsaturated nitriles has been a subject of extensive investigation. tandfonline.comresearchgate.nettandfonline.com These reactions often lead to ring-opening and subsequent ring-closure transformations, yielding a variety of heterocyclic products. tandfonline.comresearchgate.nettandfonline.com

In the presence of a catalyst like triethylamine (B128534), 4-phenyl-1,2-dithiole-3-thione reacts with active methylene nitriles to produce fused and isolated thiine derivatives. tandfonline.comtandfonline.com The primary mechanism involves an initial nucleophilic attack by the methylene group at the C-5 position of the dithiole ring. tandfonline.comresearchgate.nettandfonline.com For example, the reaction with 2-amino-1,1-dicyano-3-ethoxycarbonyl-1-propene in refluxing ethanol (B145695) with triethylamine yields a thiino[2,3-b]pyrane derivative. tandfonline.com The proposed mechanism for this transformation involves a Michael addition to form an adduct, which then loses a sulfur atom. This is followed by recyclization and heterocyclization to give the final product. tandfonline.com

Similarly, the reaction of 4-phenyl-1,2-dithiole-3-thione with α,β-unsaturated nitriles also proceeds via a nucleophilic attack at the C-5 position of the dithiole ring, leading to thiopyrano[2,3-b]pyrane and pyridine (B92270) derivatives. researchgate.net

Table 1: Reaction of 4-Phenyl-1,2-dithiole-3-thione with Active Methylene and α,β-Unsaturated Nitriles

| Reactant | Conditions | Major Product Type(s) | Ref. |

|---|---|---|---|

| Active Methylene Nitriles | Triethylamine, Refluxing Ethanol | Fused and isolated thiine derivatives | tandfonline.comtandfonline.com |

The 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes is a well-documented and extensively studied reaction, leading to the formation of 1,3-dithioles. researchgate.netnih.govmdpi.commdpi.com These reactions typically involve the addition of one molecule of an alkyne, particularly those with electron-withdrawing groups, to the dithiolethione. mdpi.commdpi.com The reaction is often carried out at or below room temperature. mdpi.com

The presence of electron-accepting groups on the 1,2-dithiole-3-thione can suppress a second cycloaddition of the alkyne. mdpi.com In some cases, the reaction can proceed further with a second alkyne molecule, leading to rearrangements and the formation of thieno[2,3-c]thiopyran-7-thiones and thieno[3,2-c]thiopyran-4-thiones. mdpi.com

A radical-based approach has also been developed for the synthesis of 1,3-dithiol-2-ones from terminal alkynes. clockss.org For instance, the reaction of phenylacetylene (B144264) with diisopropyl xanthogen disulfide and AIBN in refluxing benzene (B151609) yields this compound. clockss.org The yield of this cycloaddition is influenced by the substitution on the alkyne. clockss.org

The reaction of 4-fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones with dienophiles demonstrates their ability to act as 1,3-dipoles in cycloaddition reactions, producing new fluorinated organosulfur compounds. researchgate.net

Ring-Opening and Ring-Closure Transformations

Ring expansion and contraction are important transformations in the chemistry of dithiole derivatives. Ring expansion can occur through various mechanisms, including those involving Fischer carbene complexes. The insertion of Fischer carbene complexes into the carbon-carbon bond of a five-membered sulfur heterocycle can lead to a six-membered ring.

Ring contraction, on the other hand, can be observed in processes like the Favorskii rearrangement of cyclic α-halo ketones, where a six-membered ring can be transformed into a five-membered ring. chemistrysteps.com Another example is the acid-catalyzed rearrangement of cyclohexane (B81311) epoxides to five-membered carbonyl compounds, which proceeds through a 1,2-ring contraction alkyl shift. chemistrysteps.com

A specific example of ring expansion is the Parham ring expansion, where 1,3-dithiolanes derived from α-halocarbonyls rearrange to 1,4-dithianes. beilstein-journals.orgbeilstein-journals.org This process involves a 1,2-sulfur migration via a cyclic sulfonium (B1226848) intermediate, which then undergoes ring opening and elimination. beilstein-journals.org

The interconversion between 1,2-dithiol-3-ones and 1,2-dithiole-3-thiones is a feasible transformation. The thionation of 1,2-dithiol-3-ones can be achieved using reagents like Lawesson's reagent or a combination of phosphorus pentasulfide (P4S10) and sulfur. mdpi.comresearchgate.net The combination of P4S10, sulfur, and hexamethyldisiloxane (B120664) has been reported as a superior method for converting 3-oxoesters to 3H-1,2-dithiole-3-thiones. researchgate.net

Conversely, the conversion of a thione to a ketone can be part of a reaction sequence. For example, in the synthesis of 1,3-thiazine derivatives, 1,2-dithiole-3-ylidene thiones undergo a reductive rearrangement. canterbury.ac.nz Photochemical reactions can also induce transformations. For instance, the photolysis of mesoionic 2,5-diphenyl-1,3-dithiol-4-one can lead to the formation of 4,5-diphenyl-1,2-dithiol-3-one. rsc.org

Table 2: Reagents for Interconversion of Dithiolones and Dithiolethiones

| Conversion | Reagent(s) | Ref. |

|---|---|---|

| Dithiolone to Dithiolethione | Lawesson's reagent, P4S10/S8, P4S10/S8/HMDO | mdpi.comresearchgate.net |

Rearrangement Reactions

The structural framework of this compound and its derivatives is susceptible to rearrangement, leading to the formation of new heterocyclic systems. These transformations are typically induced by acid catalysis or photochemical energy, each following distinct mechanistic pathways.

In the presence of strong acids such as perchloric acid, certain derivatives of 1,3-dithiole-2-thione, a class of compounds closely related to this compound, undergo an unusual 1,4-aryl shift. beilstein-journals.org This type of rearrangement is particularly noted in electron-rich systems. beilstein-journals.org The generally accepted mechanism for such acid-catalyzed rearrangements involves the formation of a carbenium ion intermediate which then undergoes a 1,2-alkyl or aryl shift to yield a more stable product. sathyabama.ac.in

For instance, studies on 4,5-bis(2-arylhydroxymethyl)-1,3-dithiole-2-thiones have shown that treatment with perchloric acid prompts an intramolecular rearrangement to produce ring-fused products. beilstein-journals.org Similarly, Brønsted acid-catalyzed cyclization of diaryl-1,3-dienes proceeds through the formation of a stable benzylic carbocation, followed by cyclization and rearrangement. organic-chemistry.org While not documented specifically for the parent this compound, these examples from closely related dithiole systems illustrate a key reactivity pattern involving acid-promoted aryl migrations, which provides a strategic pathway for the functionalization and synthesis of complex, sulfur-rich compounds. beilstein-journals.org

The photolysis of 4,5-diaryl-1,3-dithiol-2-ones is a known method for synthesizing tetraphenyl-1,4-dithiin. clockss.org This photochemical reaction proceeds through the extrusion of carbon monoxide, a process referred to as photochemical decarbonylation. researchgate.net Upon irradiation with UV light, typically at wavelengths greater than 330 nm, 4,5-diphenyl-1,3-dithiol-2-one undergoes fragmentation. researchgate.netrsc.org

The initial step is believed to be the formation of a reactive intermediate, which then dimerizes. This dimer can subsequently rearrange to form the thermodynamically stable 1,4-dithiin ring system. rsc.org For example, the photolysis of mesoionic 2,5-diphenyl-1,3-dithiol-4-one results in the formation of tetraphenyl-1,4-dithiin, along with other products like tetraphenylthiophene (B167812) and diphenylacetylene. rsc.org The reaction pathway can be influenced by the substitution pattern on the dithiole ring. While 4,5-dithiophen-2-yl researchgate.netnih.govdithiol-2-one yields the expected 1,4-dithiine product upon irradiation, derivatives with thiophen-3-yl substituents can lead to different rearranged products through unique ring-cleavage reactions. researchgate.netnih.gov

Redox Behavior and Sulfur Extrusion Processes

The sulfur atoms in the 1,3-dithiole-2-one ring impart significant redox activity to the molecule. This electrochemical behavior is central to its application as a building block for electroactive materials. Furthermore, the sulfur atoms can be selectively removed in directed extrusion reactions to forge new molecular architectures.

The redox properties of this compound are typically studied after its conversion into metal dithiolene complexes or tetrathiafulvalene (B1198394) (TTF) derivatives. The resulting compounds often exhibit reversible, multi-step redox processes. For example, nickel complexes derived from 4-aryl-1,3-dithiol-2-ones display distinct oxidation and reduction events that can be measured using cyclic voltammetry. researchgate.net

The electrochemical behavior of a nickel complex synthesized from this compound, [Bu₄N][Ni(Phdt)₂], was measured in an acetonitrile (B52724) solution. researchgate.net The data reveals the potential at which the complex can donate or accept electrons, which is a critical characteristic for applications in molecular electronics and conducting materials. Similarly, complex dihydroanthracene derivatives incorporating the 1,3-dithiole-2-ylidene moiety show reversible two-electron oxidation waves, indicative of significant structural changes upon electron transfer. clockss.org These redox events underscore the ability of the dithiole core to stabilize charged species, a crucial feature for the design of stable organic conductors and redox-switchable molecules. clockss.org

Table 1: Redox Potentials (in Volts vs. SCE) for the nickel dithiolene complex derived from this compound in acetonitrile. researchgate.net

Directed sulfur extrusion is a powerful strategy for creating new chemical bonds and molecular scaffolds from 1,3-dithiol-2-one (B14740766) and its thione analogue. A primary application of this process is the synthesis of tetrathiafulvalene (TTF) and its derivatives through phosphite-mediated cross-coupling reactions. clockss.orgmdpi.com In these reactions, a 1,3-dithiol-2-one or thione is heated with a trialkyl phosphite (B83602), such as triethyl phosphite. The phosphite acts as a sulfur acceptor, facilitating a desulfurization and coupling reaction to form the central double bond of the TTF core. mdpi.com This method is highly versatile and has been used to prepare a wide array of π-extended TTF donors for organic electronic materials. clockss.org

Beyond TTF synthesis, sulfur extrusion can be employed to create other complex structures. For example, disulfide macrocycles, which can be formed from dithiol precursors, undergo sulfur extrusion upon treatment with reagents like hexamethylphosphoroustriamide (HMPT) to yield more stable thioether derivatives. nsf.gov Photochemical methods can also be used to extrude sulfur from these thioethers, providing a pathway to hydrocarbon cyclophanes. nsf.gov These sulfur extrusion reactions highlight the utility of the dithiole framework as a versatile synthon, where the sulfur atoms can be strategically removed to construct novel and often difficult-to-synthesize molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography has been instrumental in determining the precise solid-state structure of 4-Phenyl-1,3-dithiol-2-one. Single crystal X-ray diffraction analysis confirms its molecular geometry and packing in the crystalline state. soton.ac.uk The crystallographic data reveals a non-planar conformation of the molecule. In one study, the phenyl ring was found to be tilted with respect to the dithiolene ring by angles of 24.42–33.58(10)°. soton.ac.uk

The crystal structure data provides accurate measurements of bond lengths and angles within the molecule. These parameters are crucial for understanding the bonding and electronic distribution in the solid state. The Cambridge Crystallographic Data Centre (CCDC) contains supplementary crystallographic data for 4-phenyl- soton.ac.ukugr.esdithiol-2-one under the deposition number CCDC-1953278. soton.ac.uk

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C9H6OS2 |

| Formula weight | 194.27 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.835(5) Å, α = 90° b = 5.869(5) Å, β = 105.780(5)° c = 16.591(5) Å, γ = 90° |

| Volume | 826.5(10) ų |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Isomerism

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound typically shows signals corresponding to the protons of the phenyl group and the dithiole ring. The chemical shifts and coupling patterns of these signals can be used to confirm the connectivity of the molecule and to study its conformational preferences in different solvents.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the dithiole ring and the phenyl group. The chemical shift of the carbonyl carbon is particularly diagnostic.

Predicted NMR Data for this compound

| Spectrum Type | Predicted Peaks |

|---|---|

| ¹H NMR | Signals for phenyl and dithiole ring protons. guidechem.com |

| ¹³C NMR | Signals for all carbon atoms, including the carbonyl group. guidechem.com |

Variable-temperature (VT) NMR studies can reveal dynamic processes such as conformational changes or isomerizations that occur on the NMR timescale. bhu.ac.in For molecules with restricted rotation, such as those with bulky substituents or specific steric hindrances, VT NMR can be used to determine the energy barriers for these processes. scholaris.ca In the case of related dithiolene complexes, VT ¹H-NMR has been used to study cis/trans isomerization in solution. soton.ac.uk Such studies on this compound could provide insights into the flexibility of the phenyl group relative to the dithiole ring. At room temperature, rapid interconversion between different conformations can lead to averaged signals in the NMR spectrum. bhu.ac.in By lowering the temperature, it may be possible to slow down these dynamic processes and observe distinct signals for each conformer. bhu.ac.in

For a more detailed structural assignment, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the proton spin systems within the phenyl and dithiole rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

These advanced techniques are essential for a complete and accurate assignment of all ¹H and ¹³C NMR signals, especially for complex derivatives of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within this compound.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed in the region of 1650-1750 cm⁻¹. Other significant bands include those for C=C stretching of the phenyl and dithiole rings, and C-S stretching vibrations.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. rsc.org It can be used to identify the S-S stretching vibration in related dithiolane compounds and provide further details on the skeletal vibrations of the molecule. rsc.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | IR | 1650 - 1750 |

| C=C Stretch (Aromatic) | IR/Raman | 1450 - 1600 |

| C-S Stretch | IR/Raman | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula C₉H₆OS₂. chemsynthesis.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this type of compound may include the loss of CO, CS, or other small neutral molecules, as well as fragmentation of the phenyl and dithiole rings. Analysis of these fragments helps to piece together the molecular structure.

Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆OS₂ chemsynthesis.com |

| Molecular Weight | 194.27 g/mol chemsynthesis.com |

| Monoisotopic Mass | 193.98600716 u guidechem.com |

Photoelectron Spectroscopy for Electronic Structure and Bonding Insights

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. tandfonline.com Ultraviolet photoelectron spectroscopy (UPS) can provide information about the energies of the valence molecular orbitals. The resulting spectrum shows a series of bands, each corresponding to the ionization of an electron from a different molecular orbital.

For this compound, PES can be used to study the interactions between the π-system of the phenyl ring and the orbitals of the dithiole ring. The ionization energies of the lone pair electrons on the sulfur and oxygen atoms can also be determined. In related dithiete compounds, PES has been used to characterize their electronic structure. wikipedia.org Variable-temperature PES has been employed to study the thermal generation of related dithietes from dithiol-2-ones. acs.org These studies provide valuable data for understanding the electronic properties and reactivity of this compound.

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Properties

The electronic absorption properties of this compound are determined by the chromophoric system arising from the interplay between the phenyl ring and the 1,3-dithiol-2-one (B14740766) heterocycle. A chromophore is the specific part of a molecule responsible for its color by absorbing light in the visible or ultraviolet regions. researchgate.net In this molecule, the chromophore comprises the conjugated π-electron system that extends across the phenyl group and the C=C double bond of the dithiole ring, along with the carbonyl group (C=O) and the sulfur atoms which possess non-bonding electron pairs.

The interaction of ultraviolet and visible light with the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected for a conjugated system like this compound are π → π* transitions. These are typically high-intensity absorptions. The presence of heteroatoms (oxygen and sulfur) also allows for n → π* transitions, which involve the excitation of a non-bonding electron from an oxygen or sulfur lone pair into an anti-bonding π* orbital. These transitions are generally of much lower intensity than π → π* transitions.

While specific, detailed spectral data for this compound is not extensively reported in the surveyed literature, analysis of closely related analogues provides insight into its expected absorptive properties. For instance, the ligand framework of metal complexes derived from the closely related 4-(4-chlorophenyl)-1,3-dithiol-2-one exhibits intense absorption bands below 300 nm, which are assigned to π → π* transitions. rsc.org Furthermore, studies on 1,3-dithiole-2-thione (B1293655) derivatives (which have a C=S group instead of C=O) show strong absorption bands in the UV region, often with multiple peaks corresponding to different electronic transitions within the conjugated system. beilstein-journals.orgarabjchem.org For example, a thione analogue with thiophene (B33073) substituents showed absorption peaks at both 275 nm and 376 nm. beilstein-journals.org The extended π-conjugation in these systems significantly influences the position of the absorption maxima (λmax). researchgate.net

The following table presents UV-Vis absorption data for compounds structurally related to this compound, illustrating the typical absorption regions for this class of heterocycles.

Table 1. UV-Vis Absorption Data for Compounds Related to this compound.

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Ligand framework from 4-(4-chlorophenyl)-1,3-dithiol-2-one | <300 | > 2 x 10⁴ | Acetonitrile (B52724) | rsc.org |

| 4,5-bis(2-thienyl)-1,3-dithiole-2-thione | 376 | 8000 | CH₂Cl₂ | beilstein-journals.org |

| 4,5-bis(2-thienyl)-1,3-dithiole-2-thione | ~275 | Not Reported | CH₂Cl₂ | beilstein-journals.org |

| Sodium Piperidinedithiocarbamate | 264, 282, 443 | Not Reported | Water | arabjchem.org |

Computational and Theoretical Investigations of 4 Phenyl 1,3 Dithiol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of 4-Phenyl-1,3-dithiol-2-one and related systems. researchgate.netmdpi.comacs.orgworldscientific.comresearchgate.net DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying complex chemical processes. ohio-state.edu

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping out the intricate reaction mechanisms involving dithiole-containing compounds. researchgate.netmdpi.com For instance, in the formation of researchgate.netuni-muenchen.dedithiolo[3,4-b]pyridines, DFT studies using the B97-3c composite computational scheme have successfully identified intermediates and transition states. mdpi.com These calculations revealed that the reaction proceeds through a series of steps, including deprotonation, Michael addition, and intramolecular cyclization. mdpi.com The geometries of these transient species are optimized, and their existence is confirmed by identifying the presence of a single imaginary frequency in the vibrational analysis of the transition states. mdpi.com

Similarly, the reaction mechanism for the formation of 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has been proposed based on experimental observations and is supported by the understanding of reaction intermediates derived from computational studies. nih.gov The proposed mechanism involves the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene (B52900) and subsequent intramolecular cyclization. nih.gov

Analysis of Activation Barriers and Rate-Limiting Steps

A key application of DFT in studying the reactions of this compound derivatives is the determination of activation barriers and the identification of rate-limiting steps. researchgate.netmdpi.com In the synthesis of certain dithiolo[3,4-b]pyridines, DFT calculations have shown that the intramolecular cyclization at a cyano group represents the highest activation energy barrier, making it the rate-limiting step of the entire process. mdpi.compreprints.org For one such reaction, the activation barrier was calculated to be 28.8 kcal/mol. researchgate.netmdpi.compreprints.org In another related system, the highest activation energy for the formation of the dihydropyridine (B1217469) ring was found to be 24.8 kcal/mol, which was also identified as the rate-limiting step. mdpi.com

The table below summarizes the calculated activation energies for different steps in the formation of a researchgate.netuni-muenchen.dedithiolo[3,4-b]pyridine derivative.

| Reaction Step | Activation Energy (kcal/mol) | Note |

| Dihydropyridine Ring Formation (Intramolecular Cyclization) | 24.8 | Rate-limiting step. mdpi.com |

| Disulfide Bond Formation / 1,2-dithiol Ring Closure | 23.5 | Lower than the cyclization step. mdpi.com |

These computational findings are crucial for understanding the kinetics of the reaction and for optimizing experimental conditions to improve reaction yields and efficiency.

Conformational Analysis and Torsional Angles

The three-dimensional structure and conformational preferences of molecules containing the 1,3-dithiole ring are critical to their properties and interactions. DFT calculations are employed to perform conformational analysis and determine stable geometries by calculating torsional angles. For example, in nickel complexes of aryl-1,2-dithiolene ligands, DFT calculations have been used to scan the potential energy surface by varying the dihedral angle of the aryl substituents relative to the dithiolene ring. soton.ac.uk These studies have shown that the rotational barriers are generally small, in the range of 3.0–4.4 kcal mol–1. soton.ac.uk

Natural Bond Orbital (NBO) and Quantum Chemical Topology Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a calculated wavefunction in terms of the familiar Lewis structure concepts of bonds, lone pairs, and atomic charges. uni-muenchen.deuni-rostock.deusc.edufaccts.de NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule. uni-rostock.de This method involves transforming the delocalized molecular orbitals into a set of localized orbitals that correspond to chemical intuition. uni-muenchen.de

Key aspects of NBO analysis include:

Natural Population Analysis (NPA): This provides a more robust method for assigning atomic charges compared to other methods like Mulliken population analysis. uni-rostock.deusc.edu

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. uni-rostock.de The stabilization energy associated with these interactions can be estimated using second-order perturbation theory. uni-muenchen.de

While specific NBO analysis data for this compound is not detailed in the provided context, the principles of NBO are widely applied to similar sulfur-containing heterocycles to understand their electronic structure. wisc.edu

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules. ohio-state.edursc.orgworldscientific.comuci.edu It allows for the calculation of electronic absorption spectra, which correspond to the transitions from the ground state to various excited states. ohio-state.eduuci.edu The methodology is based on calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu

TD-DFT calculations can predict:

Excitation Energies: The energy difference between the ground and excited states, which corresponds to the position of absorption bands in a UV-Vis spectrum. ohio-state.edu

Oscillator Strengths: A measure of the intensity of an electronic transition. ohio-state.edu

This information is vital for understanding the photophysical properties of this compound and for designing molecules with specific optical characteristics. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While the provided search results focus heavily on quantum mechanical calculations like DFT, Molecular Dynamics (MD) simulations offer a complementary approach to understanding the dynamic behavior of molecules and their interactions with the environment over time. biorxiv.orgresearchgate.netarxiv.org

MD simulations model the movement of atoms and molecules based on a classical force field. arxiv.org This allows for the study of larger systems and longer timescales than are typically accessible with DFT. For a molecule like this compound, MD simulations could be used to investigate:

Conformational Dynamics: How the molecule changes its shape over time in solution.

Solvation Effects: The arrangement of solvent molecules around the solute and its influence on the solute's properties.

Intermolecular Interactions: How multiple molecules of this compound might aggregate or interact with other molecules in a mixture.

Although specific MD simulation studies on this compound were not found in the provided context, the methodology is widely applied to study the dynamic behavior of organic molecules in various environments. researchgate.net For example, MD simulations have been used to study the adsorption of organic dyes onto surfaces and the behavior of receptors in a membrane. biorxiv.orgresearchgate.net

Theoretical Prediction of Chemical Parameters (e.g., Lipophilicity by Fragmental Constants)

The theoretical prediction of chemical parameters is fundamental in assessing a molecule's behavior in different chemical and biological environments. Properties such as lipophilicity, polarity, and molecular complexity can be calculated using computational models. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that describes a compound's distribution between an organic (lipid) and an aqueous phase. acdlabs.com

Software programs utilize algorithms that calculate logP by summing the contributions of a molecule's individual fragments, a technique known as the fragmental constant method. acdlabs.com These predictions are invaluable for initial screening and for understanding a compound's potential interactions. For this compound, several key chemical parameters have been computationally predicted. A database provides a calculated XLogP3-AA value of 3, indicating a moderate level of lipophilicity. guidechem.com Other computed properties offer a more detailed profile of the molecule. guidechem.com

| Parameter | Predicted Value |

|---|---|

| XLogP3-AA | 3 |

| Topological Polar Surface Area (TPSA) | 67.7 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Complexity | 217 |

Data sourced from chemical database predictions for this compound. guidechem.com

Studies on related isomers, such as 1,2-dithiole-3-thiones and 1,2-dithiole-3-ones, demonstrate how these theoretical calculations are applied and validated. Researchers often compare values from different calculation methods (e.g., ACD/logP, CLOGP, KOWWIN, XLOGP) with experimentally determined logP values to assess the accuracy of the predictive models. researchgate.net Such studies have also revealed general trends; for instance, dithiolones (containing a ketone group, C=O) are typically more hydrophilic than their dithiolethione (containing a thioketone group, C=S) counterparts. researchgate.netasianpubs.org This comparative approach underscores the utility of computational predictions in structure-property relationship studies.

In Silico Studies for Material Design and Interaction Prediction (e.g., molecular docking for non-biological targets)

In silico methods are increasingly pivotal in the field of materials science for designing novel materials with specific functionalities. The 1,3-dithiole ring system, a core component of this compound, is of particular interest due to its unique sulfur redox chemistry and high polarizability. mdpi.com These characteristics make 1,3-dithiole-based compounds promising candidates for the development of new conductive materials. mdpi.comacs.org

Computational techniques, especially Density Functional Theory (DFT), are employed to investigate the structural and electronic properties of these molecules. mdpi.com By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and mapping the Molecular Electrostatic Potential (MEP), scientists can predict the reactivity and stability of these compounds. mdpi.com For example, DFT studies on derivatives of 1,3-dithiole-2-thione (B1293655) have been used to analyze their electronic structure to evaluate their potential in material applications. mdpi.com The localization of HOMO and LUMO orbitals within the 1,3-dithiole moiety often indicates that this part of the molecule is the most reactive center. mdpi.com

The application of these compounds in material design extends to creating selective chemosensors. Derivatives of 1,3-dithiole-2-thione containing an anthracene (B1667546) unit have been developed as chemodosimeters that can selectively detect Mercury (II) ions. rsc.org This function relies on a specific interaction between the dithiolethione group and the metal ion, a process that can be modeled and predicted using computational methods.

Molecular docking is a powerful simulation tool for predicting how a molecule (ligand) binds to a target. While frequently used for biological targets like enzymes, it is equally applicable for predicting interactions with non-biological targets in material design. For this compound, docking simulations could be used to model its interaction with the surfaces of materials such as metals, conductive polymers, or carbon nanotubes. Such studies would be instrumental in designing novel composite materials where the dithiole-based molecule acts as a surface modifier, a linker, or an electronic component. While specific molecular docking studies of this compound with non-biological targets are not widely reported, the principles are well-established and represent a key area for future research in designing advanced materials.

Exploration of Non Clinical Applications for 4 Phenyl 1,3 Dithiol 2 One and Its Derivatives

Precursors for Organic Electronic Materials

4-Phenyl-1,3-dithiol-2-one serves as a crucial building block in the creation of organic materials with desirable electronic properties. These materials are at the forefront of research for applications in modern electronics, offering advantages such as flexibility, low cost, and tunable properties.

Synthesis of Tetrathiafulvalenes (TTFs) and Related Derivatives

One of the most significant applications of this compound is in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. nih.govnih.govrsc.orgacs.orgresearchgate.net TTF is a sulfur-containing organic compound that acts as an excellent electron donor and has been extensively used in the development of organic conductors. The synthesis of TTF derivatives often involves the coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione (B1293655) precursors.

The general synthetic route involves a phosphite-mediated coupling reaction. In this process, two molecules of a 1,3-dithiole-2-one, such as this compound, can be coupled to form a symmetrical tetrathiafulvalene. Alternatively, a cross-coupling reaction between a 1,3-dithiole-2-one and a 1,3-dithiole-2-thione can yield unsymmetrical TTF derivatives. nih.govnih.gov This versatility allows for the fine-tuning of the electronic properties of the resulting TTF molecules by incorporating different substituents on the dithiole rings. The phenyl group in this compound, for instance, can influence the solid-state packing and electronic interactions of the final TTF derivative.

Table 1: Examples of Coupling Reactions for TTF Synthesis

| Precursor 1 | Precursor 2 | Coupling Agent | Product Type |

|---|---|---|---|

| This compound | This compound | Triethyl phosphite (B83602) | Symmetrical Phenyl-substituted TTF |

| This compound | 1,3-dithiole-2-thione | Triethyl phosphite | Unsymmetrical Phenyl-substituted TTF |

Applications in Organic Conductors and Semiconductors

Tetrathiafulvalene derivatives synthesized from precursors like this compound are integral components of organic conductors and semiconductors. nih.govnih.gov These materials form charge-transfer salts with electron acceptors, leading to highly conductive stacks of molecules in the solid state. The electrical conductivity of these materials can be metallic or semiconducting, depending on the specific donor-acceptor pairing and the crystal packing.

The presence of the phenyl group can influence the intermolecular interactions, such as π-π stacking, which are crucial for charge transport. By modifying the substituents on the TTF core, researchers can control the bandgap and charge carrier mobility of the resulting organic semiconductors. researchgate.nethzdr.de These materials are being investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.net

Development of Photoconductive Devices

Derivatives of this compound also find applications in the development of photoconductive devices. Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. Materials based on tetrathiafulvalene derivatives can exhibit significant photoconductive properties, making them suitable for use in photodetectors and solar cells. A patent describes the use of tetrathiafulvalene derivatives, which can be synthesized from precursors like 1,3-dithiol-2-ones, in photoconductive materials.

The mechanism of photoconductivity in these materials involves the generation of charge carriers (electrons and holes) upon light absorption, followed by their transport through the material under an applied electric field. The efficiency of this process is highly dependent on the molecular structure and solid-state organization of the organic material.

Enhancement of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, such as those derived from this compound, can exhibit significant non-linear optical (NLO) properties. nih.govru.nl NLO materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to be polarized by an external electric field, a property that is enhanced in molecules with a large delocalized π-electron system and an asymmetric charge distribution (donor-π-acceptor structure). mdpi.com

By incorporating this compound derivatives into larger conjugated systems, it is possible to design molecules with tailored NLO properties. The phenyl group can act as part of the conjugated bridge or as a donor/acceptor substituent, influencing the intramolecular charge transfer and thus the hyperpolarizability of the molecule.

Ligands in Coordination Chemistry

Beyond its role in organic electronics, the dithiolene moiety derived from this compound is a versatile ligand in coordination chemistry. chemsrc.comresearchgate.netmdpi.com Dithiolene ligands are known for their ability to form stable complexes with a wide range of transition metals. wikipedia.orgwikiwand.com

Formation of Metal Dithiolene Complexes (e.g., Ni, Pt, Au)

The 1,2-dithiolene ligand, which can be generated from this compound, readily coordinates with transition metals such as nickel (Ni), platinum (Pt), and gold (Au) to form square planar complexes. nih.govchemsrc.comresearchgate.netgla.ac.uk These metal dithiolene complexes are of great interest due to their unique electronic structures, redox properties, and potential applications in catalysis, sensing, and materials science. wikipedia.orgwikiwand.com

The dithiolene ligand is considered "non-innocent," meaning its oxidation state can be ambiguous, leading to complexes where the electron density is highly delocalized over the metal and the ligand. This property gives rise to a rich redox chemistry, with many complexes exhibiting multiple stable oxidation states.

Table 2: Examples of Metal Dithiolene Complexes

| Metal Ion | Ligand Source | Complex Formula (General) | Potential Applications |

|---|---|---|---|

| Nickel(II) | 4-Phenyl-1,2-dithiolene | [Ni(S₂C₂Ph₂)₂]ⁿ | Dyes, Q-switching, Catalysis wikipedia.orgrsc.org |

| Platinum(II) | 4-Phenyl-1,2-dithiolene | [Pt(S₂C₂Ph₂)₂]ⁿ | Luminescent materials, OLEDs researchgate.netrsc.orgresearchgate.net |

| Gold(III) | 4-Phenyl-1,2-dithiolene | [Au(S₂C₂Ph₂)₂]ⁿ | Conductors, NIR absorbers researchgate.netrsc.orgrsc.org |

(n can be -2, -1, or 0, representing different oxidation states of the complex)

The phenyl substituent on the dithiolene ligand can influence the solubility, crystal packing, and electronic properties of the resulting metal complexes. For example, in nickel dithiolene complexes, the phenyl groups can affect the intermolecular interactions that are critical for achieving high electrical conductivity in the solid state. nih.govresearcher.life In platinum and gold complexes, the electronic nature of the substituents can tune the energies of the frontier molecular orbitals, thereby altering their optical and redox properties. researchgate.netresearchgate.net

Role as S,S- or S,N-Bidentate Complexing Agents

The 1,3-dithiol-2-one (B14740766) framework, particularly in compounds like this compound, serves as a valuable precursor for the synthesis of dithiolene ligands, which are crucial in coordination chemistry. These ligands are known for their ability to form stable complexes with transition metals. The process typically involves the ring-opening of the 1,3-dithiol-2-one heterocycle to generate a 1,2-dithiolate species (a dithiolene). This dianionic ligand can then coordinate to a metal center through its two sulfur atoms, acting as a powerful S,S-bidentate chelating agent.

Research has demonstrated the use of this compound in the synthesis of nickel dithiolene complexes. soton.ac.uk In a typical synthesis, this compound is reacted with a base, such as potassium hydroxide, to facilitate the opening of the heterocyclic ring. The subsequent addition of a metal salt, like Nickel(II) chloride (NiCl₂), leads to the formation of a square-planar metal complex where the metal is coordinated by two dithiolene ligands derived from the parent compound. soton.ac.uk These types of complexes are of significant interest for their electronic and optical properties. While the primary mode of coordination is S,S-bidentate, modifications to the ligand structure could potentially introduce nitrogen-donating groups, allowing for S,N-bidentate complexation, although this has not been specifically documented for this compound. The fundamental reaction is outlined in the table below.

| Reactant | Reagents | Product Type | Significance |

| This compound | 1. Base (e.g., KOH) 2. Metal Salt (e.g., NiCl₂) | Metal Dithiolene Complex | Precursor to redox-active materials with applications in electronics and optics. soton.ac.uk |

Agrochemical Research and Development

The application of sulfur-containing heterocycles in agriculture is a well-established field, with many compounds being investigated for various activities. mdpi.comnih.gov Compounds containing dithiole and dithiolane rings have been explored for their potential as crop protection agents. mdpi.comgoogle.com For instance, certain 1,3-dithiol compounds have been disclosed in patents as active ingredients against phytopathogenic microorganisms, particularly as fungicides. google.com However, specific research focusing on this compound within the agrochemical sector, especially concerning its direct application as a herbicide or plant growth regulator, is not extensively documented in the available literature.

Herbicide safeners are compounds used in agriculture to protect crop plants from injury caused by herbicides without diminishing the herbicide's effectiveness against target weeds. mdpi.comresearchgate.net The mechanism of action for most safeners involves enhancing the crop's natural metabolic processes to detoxify the herbicide. mdpi.comresearchgate.net This is often achieved by inducing the expression of specific enzymes like cytochromes P450 and glutathione transferases. researchgate.net

While a wide variety of chemical structures have been shown to possess safening activity, including various heterocyclic compounds, there is a lack of specific research findings on the investigation of this compound as a herbicide safener. mdpi.comnih.gov The exploration of related sulfur-containing heterocycles, such as thiazolidine derivatives, has shown some promise in protecting crops like maize from herbicide injury. nih.gov However, direct evidence or detailed studies on the potential of the this compound scaffold to induce herbicide detoxification pathways in crops remains an area for future investigation.

| Compound Class | Reported Agrochemical Activity | Relevance to this compound |

| 1,3-Dithiol Derivatives | Fungicidal activity against crop pathogens. google.com | Belongs to the same broad chemical class, suggesting potential for biological activity in agricultural applications. |

| 1,2,3-Dithiazoles | Reported antifungal and herbicidal activity. mdpi.comnih.gov | A related sulfur-nitrogen heterocycle, highlighting the potential of dithiole-type structures in agrochemical research. |

| Thiazolidines | Safener activity against ALS-inhibiting herbicides in maize. nih.gov | Demonstrates that sulfur-containing five-membered rings can act as safeners, suggesting a potential, though unexplored, avenue for 1,3-dithiol-2-ones. |

Industrial and Chemical Process Applications

Organic compounds containing heteroatoms, especially sulfur and nitrogen, are widely recognized for their effectiveness as corrosion inhibitors for various metals and alloys. taylorfrancis.comtaylorfrancis.com Their inhibitory action stems from the ability of the lone pair and π-electrons in their structures to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netresearchgate.net Sulfur-containing heterocyclic compounds, in particular, have demonstrated significant potential in preventing corrosion in acidic environments. researchgate.netcumhuriyet.edu.tr

In the field of lubrication, sulfur-based compounds are extensively used as extreme pressure (EP) additives. vanderbiltchemicals.comtri-iso.com These additives react with metal surfaces under high load and temperature conditions to form a sacrificial layer that prevents metal-to-metal contact and welding. vanderbiltchemicals.com Derivatives of sulfur-containing heterocycles like 2,5-dimercapto-1,3,4-thiadiazole (DMTD) are known to provide excellent extreme pressure properties. lube-media.com Given its high sulfur content, this compound possesses the chemical characteristics that are desirable for an EP additive, although empirical data from performance tests in lubricant formulations is needed to validate this potential.

| Potential Application | Relevant Chemistry | Basis for Potential |

| Corrosion Inhibitor | Presence of sulfur heteroatoms and π-electrons in the phenyl ring. | Sulfur atoms can coordinate with the metal surface, forming a protective adsorbed layer. General effectiveness of sulfur heterocycles as corrosion inhibitors. taylorfrancis.comresearchgate.net |

| Lubricant Additive | High sulfur content within the dithiole ring. | Potential to act as an extreme pressure (EP) additive by forming a sacrificial film on metal surfaces under high-pressure conditions, similar to other sulfurized compounds. vanderbiltchemicals.comlube-media.com |

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Functionalized Dithiolone Scaffolds

The future of dithiolone chemistry is heavily reliant on the ability to design and synthesize novel molecular architectures with tailored properties. The 1,3-dithiol-2-one (B14740766) moiety serves as a fundamental building block for constructing more elaborate and functional scaffolds.

A significant area of research is the fusion of the dithiolone ring with other cyclic systems to create complex, configurationally stable molecules. For instance, dithia- mdpi.comhelicene and dithia-quasi researchgate.netcirculene have been successfully synthesized by the oxidative dehydrocyclisation of a bis-naphthothiophenyl-1,3-dithiol-2-one precursor. rsc.org This work opens the door to exploring a wider range of polycyclic aromatic hydrocarbons fused to the dithiolone core, potentially leading to new chiral materials with unique optoelectronic properties. The development of selective synthesis, such as achieving single dehydrocyclisation at low temperatures to favor the helicene, demonstrates a growing control over these complex reactions. rsc.org

Another promising direction is the incorporation of the dithiolone scaffold into larger, functional systems for biomedical applications. Research into thioether cross-linked liposome (B1194612) scaffolds, for example, utilizes functionalized dithiols for the potential sustained release of drugs. preprints.org While not directly using 4-phenyl-1,3-dithiol-2-one, the principles of using dithiol-based chemistry to create biocompatible nanostructures are transferable and represent a significant growth area. preprints.orgmdpi.com The design of such scaffolds requires scalable, rapid, and controllable synthetic methods that allow for rational derivatization. mdpi.com

The synthesis of dithiolone derivatives as precursors for other important heterocyclic systems is also a continuing trend. The 1,2,3-dithiazole scaffold, for example, which shows a range of pharmacological activities, can be synthesized through multi-step sequences, highlighting the utility of sulfur-containing heterocycles as versatile intermediates. nih.gov

| Scaffold Type | Synthetic Approach | Potential Application/Significance | Reference |

| Dithia-fused Helicenes and Circulenes | Oxidative dehydrocyclisation of bis-naphthothiophenyl-1,3-dithiol-2-one | Chiral materials, Optoelectronics | rsc.org |

| Thioether Cross-Linked Liposomes | Reaction of maleimide-functionalized liposomes with PEG-dithiols | Sustained drug release, Nanomedicine | preprints.org |

| Dithiolene Ligand Precursors | Cyclization of dithiocarbonates; Treatment with mercuric acetate | Molecular conductors, Catalysis | ulisboa.pt |

| Pyreno/phenanthro-annulated 1,3-diaza-4-azulenones | One-pot condensation reactions | Chemosensing, Bioimaging | mun.ca |

Deeper Mechanistic Understanding of Complex Dithiolone Transformations

A fundamental understanding of the reaction mechanisms governing dithiolone transformations is crucial for designing efficient syntheses and predicting product outcomes. Future research will increasingly focus on elucidating the intricate pathways of these reactions.

A key area of investigation is the reactivity of the 1,3-dithiolium cation, an electron-deficient intermediate readily generated from the 1,3-dithiole ring. acs.orgresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for mapping the molecular mechanisms of reactions like intramolecular cycloadditions. acs.orgresearchgate.net For example, DFT calculations have shown that the intramolecular cycloaddition of a 1,3-dithiolium cation with an adjacent alkene proceeds through a one-step asynchronous [3+2] cycloaddition pathway with moderate activation energy barriers. acs.orgresearchgate.net Future work will likely expand these computational analyses to a wider range of dithiolium reactions, exploring different functional groups and solvent effects to build a comprehensive predictive model of their reactivity. researchgate.net

Kinetic analysis of reactions involving dithiol derivatives provides another powerful tool for mechanistic investigation. Studies on "declick" reactions, where a molecule that couples an amine and a thiol can be cleaved, have employed UV/vis spectroscopy and global data fitting to reveal multi-step processes with distinct intermediates. rsc.org Applying these kinetic methodologies to the reactions of this compound, such as ring-opening or substitution reactions, would provide invaluable data on reaction rates and the influence of substituents, complementing computational findings.

The mechanism for the formation of complex fused systems, such as the dithia-quasi researchgate.netcirculenes mentioned earlier, has also been probed using DFT. These calculations suggest a mechanism involving a dication intermediate, which is different from the radical cation pathway proposed for the related helicene formation. rsc.org Such insights are vital for rationally controlling reaction selectivity towards a desired complex product.

| Transformation Studied | Methodology | Key Mechanistic Insight | Reference |

| Intramolecular Alkene-Dithiolium Cycloaddition | Density Functional Theory (DFT) | Proceeds via a one-step asynchronous [3+2] cycloaddition; thermodynamically favored protonation step. | acs.orgresearchgate.net |

| Formation of Dithia-fused Quasi-circulenes | Density Functional Theory (DFT) | Reaction proceeds through a dication intermediate. | rsc.org |

| Formation of acs.orgCurrent time information in Bangalore, IN.Dithiolo[3,4-b]pyridines | Density Functional Theory (DFT) | The rate-limiting step is the cyclization process to close the 1,4-dihydropyridine (B1200194) ring. | mdpi.com |

| "Declick" Reaction of Thiol-Amine Adducts | Kinetic Analysis (UV/vis Spectroscopy) | Revealed a multi-step process with a key intermediate where both thiols of the trigger molecule have added. | rsc.org |

Rational Design of this compound-Based Materials for Advanced Technologies

The unique electronic properties of the dithiolene and dithiolone core make them prime candidates for the development of advanced functional materials. Rational design, guided by a deep understanding of structure-property relationships, is the cornerstone of this research direction.

A major application lies in the field of organic electronics. Dithiole-thiones and dithiol-ones are well-established precursors for synthesizing tetrathiafulvalene (B1198394) (TTF) analogues and other π-electron donors for molecular conductors. mdpi.commdpi.com Chemical modifications to these donor molecules, such as creating structural isomers or altering peripheral groups, can be used to control electron correlation and fine-tune the electronic properties of the resulting charge-transfer salts, potentially leading to new organic superconductors. mdpi.com The synthesis of dithiafulvenyl (DTF)-functionalized pyrene (B120774) derivatives has yielded materials with small bandgaps and amphoteric redox behavior, making them promising organic semiconductors for optoelectronic applications. mun.ca

The development of single-component molecular conductors is another exciting frontier. Neutral radical gold bis(dithiolene) complexes have been shown to exhibit semiconducting behavior with room temperature conductivity values of 0.02–0.04 S·cm⁻¹. acs.org The design of new chiral dithiolene ligands derived from this compound could lead to materials with unique packing structures and pressure-sensitive conductive properties.

Furthermore, dithiolone-derived materials are being explored for sensing applications. Electropolymerized films of DTF-functionalized dendrimers have demonstrated high sensitivity and selectivity for detecting nitroaromatic explosives like TNT. mun.ca Future research will focus on designing new dithiolone-based monomers to create polymers with tailored recognition capabilities for a wide array of analytes.

| Material Class | Key Feature/Property | Target Technology | Reference |

| Tetrathiafulvalene (TTF) Analogues | π-electron donors, form charge-transfer salts | Organic conductors, Superconductors | mdpi.commdpi.com |

| Neutral Gold Bis(dithiolene) Complexes | Single-component conductors, Semiconducting behavior | Molecular electronics | acs.org |

| DTF-Functionalized Pyrene Polymers | Redox-active polymers, high sensitivity | Chemical sensors (e.g., for explosives) | mun.ca |

| Metal Dithiolate Complexes (e.g., from dmit²⁻) | Form noninteger oxidation state (NIOS) compounds | Conducting and magnetic materials | acs.org |

Synergistic Integration of Experimental and Computational Methodologies in Dithiolone Research

The future progress in the chemistry of this compound will be significantly accelerated by the synergistic integration of experimental synthesis and characterization with computational modeling. This combined approach allows for a cycle of prediction, synthesis, and validation that is far more efficient than either methodology used in isolation.

As seen in mechanistic studies, DFT calculations are routinely used to predict reaction pathways, identify transition states, and rationalize experimental outcomes. acs.orgresearchgate.netmdpi.com This synergy is exemplified in the study of dithia-helicene and quasi-circulene formation, where DFT calculations not only proposed distinct mechanisms for each product but also yielded a theoretically estimated enantiomerisation energy barrier (30.4 kcal mol⁻¹) that was in excellent agreement with the experimentally determined value (29.8 kcal mol⁻¹). rsc.org This powerful validation gives researchers confidence in the predictive power of their computational models.

This integrated approach is also vital for the rational design of new materials. Computational methods can predict the electronic properties, such as log P values, molecular electrostatic potential, and energy gaps, of hypothetical dithiolone derivatives before their synthesis is attempted. researchgate.net This pre-screening allows chemists to focus their synthetic efforts on the most promising candidates for applications in organic electronics or as bioactive molecules. For example, computational and experimental studies on D-π-A compounds are used to understand the relationship between their structure and their photo-physical and electrochemical properties for solar cell applications. univ-angers.fr

The future will see an even tighter integration of these methodologies. The development of more accurate computational models and the use of machine learning algorithms to screen vast virtual libraries of dithiolone derivatives will guide experimentalists toward breakthrough discoveries, from novel complex scaffolds to next-generation electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。